3,4-Dichloro-2-formylphenylboronic acid
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Overview
Description
3,4-Dichloro-2-formylphenylboronic acid: is an organoboron compound with the molecular formula C₇H₅BCl₂O₃ and a molecular weight of 218.83 g/mol . This compound is part of the organoboron family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 3,4-Dichloro-2-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental step in organic synthesis .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity can be influenced by its boronic ester form .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific organic compounds synthesized and their interactions with cellular components.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the reaction environment, the presence of a suitable catalyst (such as palladium), and the temperature and pressure conditions . The compound is generally stable and environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the Suzuki–Miyaura cross-coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-formylphenylboronic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with a boronic acid derivative under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-2-formylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
3,4-Dichloro-2-formylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,6-Dichloro-3-formylphenylboronic acid: Similar structure but different substitution pattern.
3-Formylphenylboronic acid: Lacks chlorine atoms, making it less reactive in certain conditions.
4-Formylphenylboronic acid: Different position of the formyl group, affecting its reactivity and applications.
Uniqueness: 3,4-Dichloro-2-formylphenylboronic acid is unique due to the presence of both chlorine atoms and a formyl group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
(3,4-dichloro-2-formylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-2-1-5(8(12)13)4(3-11)7(6)10/h1-3,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOJGKPUZLBREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)Cl)C=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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